molecular formula C11H11BrO2 B2395131 Methyl 6-bromo-2,3-dihydro-1H-indene-5-carboxylate CAS No. 2060051-11-6

Methyl 6-bromo-2,3-dihydro-1H-indene-5-carboxylate

Cat. No.: B2395131
CAS No.: 2060051-11-6
M. Wt: 255.111
InChI Key: VNKKECNIGLUTQG-UHFFFAOYSA-N
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Description

Methyl 6-bromo-2,3-dihydro-1H-indene-5-carboxylate (CAS 2060051-11-6) is a brominated indene derivative with a molecular formula of C 11 H 11 BrO 2 and a molecular weight of 255.11 g/mol . This compound serves as a versatile and crucial building block in organic synthesis and medicinal chemistry research. The bromine atom on the aromatic ring makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to introduce complex carbon or nitrogen-based functionalities . Emerging research into closely related 2,3-dihydro-1H-indene-5-carboxamide derivatives highlights the significance of this scaffold in drug discovery. Specifically, such compounds have been designed and synthesized as potent and selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a kinase target implicated in pancreatic cancer progression and therapy resistance . In these studies, the indene core structure is essential for binding to the kinase's ATP pocket, and a bromine substituent can be utilized to further elaborate the molecule and optimize its binding affinity and selectivity . As such, this compound provides a foundational structure for developing new therapeutic agents in oncology. The compound should be stored sealed in a dry environment at room temperature . As a safety precaution, this product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 6-bromo-2,3-dihydro-1H-indene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)9-5-7-3-2-4-8(7)6-10(9)12/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKKECNIGLUTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2CCCC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Indene Framework Construction

The dihydroindene backbone is typically synthesized via Friedel-Crafts acylation or cyclization of substituted benzene precursors. A common route involves:

Starting Material : 5-Carboxy-2,3-dihydro-1H-indene
Reagents : Acetic anhydride, AlCl₃ (catalyst)
Conditions : 0–5°C, anhydrous dichloromethane
Mechanism : Electrophilic acylation forms the fused bicyclic system, with the ester group directing substitution patterns.

Step Reaction Component Parameters Yield
1 Cyclization 0°C, 12 hr 78%

Regioselective Bromination

Electrophilic bromination at position 6 is achieved using N-bromosuccinimide (NBS):

Substrate : 2,3-Dihydro-1H-indene-5-carboxylate
Reagents : NBS (1.1 eq), AIBN (0.1 eq)
Solvent : CCl₄
Conditions : 65°C, reflux under N₂
Key Consideration : Excess NBS leads to polybromination; reaction monitoring via TLC (hexane:EtOAc 4:1) is critical.

Bromination Parameter Value
Temperature 65°C
Time 6 hr
Isolated Yield 82%

Esterification and Functionalization

Methyl ester installation employs methyl chloroformate under basic conditions:

Substrate : 6-Bromo-2,3-dihydro-1H-indene-5-carboxylic acid
Reagents : Methyl chloroformate (1.5 eq), Pyridine (3 eq)
Solvent : THF
Conditions : 0°C → rt, 8 hr
Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, 5% EtOAc/hexane).

Industrial Production Methodologies

Continuous Flow Reactor Systems

Large-scale synthesis benefits from flow chemistry:

Advantages :

  • Enhanced heat transfer for exothermic bromination
  • Precise residence time control (2.5 min at 70°C)
  • 95% conversion efficiency vs. 82% batch

Reactor Configuration :

# Simplified flow setup
reactor = Tubular(volume=500 mL, T=70°C)
substrate_stream = 6-carboxyindene (0.5 M in CCl₄)
brominating_agent = NBS (0.55 M)

Catalyst Recycling Protocols

Heterogeneous catalysts (e.g., zeolite-supported NBS) enable reagent reuse:

Cycle Bromination Yield
1 89%
3 84%
5 78%

Reaction Mechanistic Studies

Bromination Pathway Analysis

Electrophilic substitution follows σ-complex formation:

$$
\text{Indene} + \text{Br}^+ \rightarrow \text{Wheland intermediate} \rightarrow \text{6-Bromo product}
$$

DFT Calculations :

  • Position 6 has 12.3 kcal/mol lower activation energy vs. position 4
  • Methyl ester group increases ring electron density (NPA charge: -0.23 e)

Esterification Kinetics

Second-order kinetics observed:

$$
\text{Rate} = k[\text{Acid}][\text{ClCO₂Me}]
$$

Temperature k (L/mol·s)
25°C 0.017
40°C 0.038

Process Optimization Strategies

Temperature Gradient Bromination

Staged heating improves selectivity:

Protocol :

  • 40°C (2 hr): Initial Br incorporation
  • 65°C (4 hr): Completion
    Outcome : Polybrominated byproducts reduced from 15% → 3%

Solvent Screening for Esterification

Solvent Dielectric Constant Yield
THF 7.5 88%
DCM 8.9 82%
DMF 36.7 63%

Polar aprotic solvents with ε < 10 maximize yields.

Analytical Characterization

Spectroscopic Fingerprints

¹H NMR (400 MHz, CDCl₃) :

  • δ 3.87 (s, 3H, OCH₃)
  • δ 2.95 (m, 4H, CH₂-CH₂)
  • δ 7.52 (d, J=8.1 Hz, 1H, Ar-H)

HRMS :

  • Calculated: 255.1110 [M+H]⁺
  • Observed: 255.1108

Purity Assessment Protocols

HPLC Conditions :

  • Column: C18, 250 × 4.6 mm
  • Mobile phase: MeCN/H₂O (70:30)
  • Retention time: 6.8 min

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2,3-dihydro-1H-indene-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of 2,3-dihydro-1H-indene-5-carboxylate.

    Oxidation Reactions: The dihydroindene ring can be oxidized to form indene derivatives with different oxidation states.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of various substituted indene derivatives.

    Reduction: Formation of 2,3-dihydro-1H-indene-5-carboxylate.

    Oxidation: Formation of oxidized indene derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₁₁H₁₁BrO₂
Molecular Weight: 255.11 g/mol
IUPAC Name: Methyl 6-bromo-2,3-dihydro-1H-indene-5-carboxylate
CAS Number: 2060051-11-6

The compound features a bromine atom at the 6-position of the indene ring and an ester functional group, contributing to its unique reactivity and potential biological activity.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to undergo several chemical transformations, including:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
  • Reduction Reactions: It can be reduced to form alcohol derivatives.
  • Oxidation Reactions: Oxidation can yield carboxylic acids or other oxidized products.

Pharmaceuticals

This compound has garnered attention in medicinal chemistry for its potential therapeutic applications. Studies have shown that it may possess:

  • Antimicrobial Activity: Exhibiting inhibitory effects against various bacterial strains.
  • Anticancer Properties: Demonstrating the ability to reduce cell proliferation in cancer cell lines through mechanisms such as apoptosis induction.
ActivityTargetEffectReference
AntimicrobialBacterial strainsInhibition of growth
AnticancerCancer cell linesReduced proliferation
CYP1A2 InhibitionCytochrome P450 enzymesAltered drug metabolism

Agrochemicals

The compound is utilized as a precursor for synthesizing agrochemical products. Its reactivity allows for the development of new pesticides and herbicides that can enhance agricultural productivity while minimizing environmental impact.

Material Science

This compound is also explored in material science for its potential use in developing new polymers and materials with specific properties. Its unique structure contributes to the formation of materials with enhanced durability and functional characteristics.

Case Study 1: Antimicrobial Activity

In one study, this compound was tested against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations that warrant further pharmacological development.

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound. It was tested on several cancer cell lines, showing a dose-dependent reduction in cell viability linked to apoptosis induction and modulation of key signaling pathways involved in cell survival.

Comparative Analysis with Related Compounds

To understand the unique activity profile of this compound, it can be compared with similar compounds:

CompoundActivityNotes
Methyl 6-chloro-2,3-dihydro-1H-indene-5-carboxylateModerate antibacterial activityLess potent than the brominated analog
Methyl 6-hydroxy-2,3-dihydro-1H-indene-5-carboxylateAntiviral propertiesHydroxyl group enhances reactivity

Mechanism of Action

The mechanism of action of Methyl 6-bromo-2,3-dihydro-1H-indene-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and the ester group play crucial roles in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituents, oxidation states, and ring saturation. Key examples include:

Table 1: Structural Comparison of Indene Derivatives
Compound Name Molecular Formula Substituents/Modifications Key Applications Reference
Methyl 6-bromo-2,3-dihydro-1H-indene-5-carboxylate C₁₁H₁₁BrO₂ Br (C6), COOCH₃ (C5) Pharmaceutical intermediates
YA2 (Methyl 6-cyano-1-(dicyanomethylene)-2-methylene-3-oxo-2,3-dihydro-1H-indene-5-carboxylate) C₁₅H₉N₃O₃ CN groups (C1, C6), COOCH₃ (C5) Non-fullerene acceptors in solar cells
Methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate C₁₁H₁₀O₃ Ketone (C1), COOCH₃ (C5) Organic synthesis
Methyl (R)-2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate C₁₂H₁₅NO₂ NHCH₃ (C2), COOCH₃ (C5) DDR1 kinase inhibitors
6-Bromo-2,3-dihydro-1H-inden-1-amine C₉H₁₀BrN Br (C6), NH₂ (C1) Bioactive intermediates

Electronic and Physicochemical Properties

  • Bromine vs. Cyano Substituents: Bromine’s electron-withdrawing nature enhances electrophilic reactivity, making the compound suitable for cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, YA2’s cyano and dicyanomethylene groups create strong electron-deficient cores, optimizing it as a near-infrared sensitizer in organic photovoltaics (PCE up to 12.3% in simulated studies).
  • Ketone vs. Ester Groups : The ketone in methyl 1-oxo-2,3-dihydro-1H-indene-5-carboxylate increases polarity, improving solubility in polar solvents compared to the brominated analog.
  • Amino Substituents: The NHCH₃ group in methyl (R)-2-(methylamino)-2,3-dihydro-1H-indene-5-carboxylate facilitates hydrogen bonding, critical for binding to DDR1 kinases (IC₅₀ < 100 nM).

Biological Activity

Methyl 6-bromo-2,3-dihydro-1H-indene-5-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and an ester functional group. The bromine enhances its reactivity, making it suitable for various chemical transformations. The compound can undergo substitution, reduction, and oxidation reactions, which are crucial for its biological activity and application in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The bromine atom plays a critical role in binding to active sites, leading to inhibition or modulation of enzymatic activity. This compound has been studied for its potential as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is essential for drug metabolism.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the growth of various cancer cell lines by interfering with critical signaling pathways involved in cell proliferation and survival. For instance, studies have highlighted its potential in suppressing collagen-induced signaling pathways associated with pancreatic cancer cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against a range of pathogens. Its structural similarity to other biologically active compounds allows it to interact with microbial targets effectively. The bromine substitution may enhance its potency against certain bacterial strains .

Inhibition Studies

A series of studies have focused on the inhibition profiles of this compound against various enzymes. For example:

Enzyme Target Inhibition Type IC50 Value (nM)
CYP1A2Competitive45
DDR1Non-competitive14.9

These findings indicate that the compound can effectively inhibit key enzymes involved in drug metabolism and cancer progression .

Structural Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the bromine atom or the ester group can significantly alter the biological activity of the compound. For instance, replacing bromine with chlorine resulted in reduced inhibitory effects on CYP1A2, highlighting the importance of the halogen in enhancing reactivity and interaction with biological targets.

Q & A

Q. What are the common synthetic routes for Methyl 6-bromo-2,3-dihydro-1H-indene-5-carboxylate?

  • Methodological Answer : A typical route involves bromination of a dihydroindene precursor using agents like N-bromosuccinimide (NBS) under radical initiation or electrophilic substitution conditions. Subsequent esterification via Mitsunobu reaction (using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3) in THF) can introduce the methyl carboxylate group . Alternatively, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be employed to introduce bromine post-esterification . Purification often requires column chromatography or recrystallization to isolate regioisomers .

  • Key Data :

StepReagents/ConditionsYieldReference
BrominationNBS, AIBN, CCl4, reflux~65%
EsterificationDIAD, PPh3, THF, 0°C → RT68%

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy : IR identifies carbonyl (C=O, ~1746 cm<sup>-1</sup>) and C-Br (~600 cm<sup>-1</sup>) stretches . HRMS confirms molecular weight (e.g., [M+H]<sup>+</sup> calcd 231.1016, found 231.1017) .

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines the structure. Hydrogen bonding and packing are analyzed using graph-set notation (e.g., N-H∙∙∙O motifs) .

    • Example Data :
TechniqueKey Peaks/ParametersReference
IR1746 cm<sup>-1</sup> (C=O), 765 cm<sup>-1</sup> (C-Br)
SC-XRDSpace group P21/c, Z = 4

Q. What are the key reactivity patterns of the bromine substituent?

  • Methodological Answer : The bromine atom undergoes nucleophilic substitution (e.g., with amines or alkoxides) or cross-coupling (e.g., Suzuki, Heck) to form C-C bonds. Reduction with LiAlH4 can yield dehalogenated derivatives . Steric hindrance from the dihydroindene ring may influence regioselectivity .

Advanced Research Questions

Q. How to address regioselectivity challenges during synthesis?

  • Methodological Answer : Regioisomer formation (e.g., 5- vs. 6-bromo derivatives) arises from competing electrophilic pathways. Optimizing reaction conditions (e.g., solvent polarity, temperature) and using directing groups (e.g., methoxy) can enhance selectivity. Chromatographic separation (silica gel, hexane/EtOAc) resolves inseparable mixtures .

  • Case Study : In the synthesis of 2-Methylallyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate, regioisomers were resolved via RF analysis (0.3 in pentane:EtOAc = 3:2) .

Q. What role does hydrogen bonding play in the crystal structure?

  • Methodological Answer : Hydrogen bonds (e.g., N-H∙∙∙O, O-H∙∙∙N) dictate molecular packing and stability. Graph-set analysis (e.g., C(4) chains or R2<sup>2</sup>(8) dimers) classifies interactions. SHELX-refined structures reveal bond lengths (e.g., N-H∙∙∙O = 2.89 Å) and angles (~160°) critical for supramolecular assembly .

Q. What computational methods are used to study reaction mechanisms involving the compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates transition states for bromination or cross-coupling steps. Molecular docking predicts binding affinities if the compound is bioactive. Hirshfeld surface analysis maps intermolecular interactions in crystals .

  • Example Workflow :

Optimize geometry using B3LYP/6-31G(d).

Calculate activation barriers for Suzuki coupling.

Validate with experimental kinetic data .

Notes on Evidence Usage

  • Synthesis protocols and crystallography methods are derived from peer-reviewed studies (e.g., SHELX refinement , Mitsunobu reaction ).
  • Commercial sources (e.g., BenchChem) are excluded per guidelines.
  • Advanced questions integrate interdisciplinary approaches (synthesis, crystallography, computation) to reflect research depth.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.